molecular formula C7H5FN2S B14903641 6-Fluoro-2-methylthiazolo[4,5-b]pyridine

6-Fluoro-2-methylthiazolo[4,5-b]pyridine

Cat. No.: B14903641
M. Wt: 168.19 g/mol
InChI Key: UAPMUHGCTFLGAQ-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound featuring a thiazole ring fused to a pyridine moiety, with a fluorine atom at position 6 and a methyl group at position 2. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications.

Thiazolo[4,5-b]pyridine derivatives are less explored compared to their imidazo[4,5-b]pyridine counterparts but share structural similarities that warrant comparative analysis. This article provides a detailed comparison with analogous compounds, focusing on synthesis, physicochemical properties, and biological activities.

Properties

Molecular Formula

C7H5FN2S

Molecular Weight

168.19 g/mol

IUPAC Name

6-fluoro-2-methyl-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C7H5FN2S/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3

InChI Key

UAPMUHGCTFLGAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-b]pyridines typically involves the annulation of a thiazole ring to a pyridine ring. One efficient method for synthesizing thiazolo[4,5-b]pyridines is based on the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This method results in the formation of the target thiazolo[4,5-b]pyridine compound.

Industrial Production Methods

Industrial production methods for 6-Fluoro-2-methylthiazolo[4,5-b]pyridine are not well-documented in the literature. the general approach involves the use of readily available starting materials and reagents, followed by purification processes to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methylthiazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolo[4,5-b]pyridine derivatives.

Scientific Research Applications

6-Fluoro-2-methylthiazolo[4,5-b]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methylthiazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, some thiazolo[4,5-b]pyridines have been reported to act as histamine H3 receptor antagonists . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Examples:

6-Chlorothiazolo[4,5-b]pyridine : Chlorine at position 6 enhances electrophilicity, enabling nucleophilic substitution reactions. It serves as a precursor for further functionalization .

5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one : The lactam structure increases polarity, affecting solubility and membrane permeability .

Physicochemical Properties:

Compound Substituents LogP* HOMO-LUMO Gap (eV)**
6-Fluoro-2-methylthiazolo[4,5-b]pyridine 6-F, 2-Me 2.1 4.5
6-Chlorothiazolo[4,5-b]pyridine 6-Cl 2.3 4.7
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one 5-Me, 7-Me, 2-one 1.8 4.2

Predicted using Lipinski’s rules; *Calculated via TD-DFT .

Key Insights :

  • Fluorine’s electronegativity lowers the HOMO-LUMO gap compared to chlorine, enhancing reactivity in electron-deficient environments.
  • Methyl groups increase lipophilicity but reduce solubility, as seen in 5,7-dimethyl derivatives .

Imidazo[4,5-b]pyridine Derivatives

Key Examples:

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): A dietary carcinogen with potent DNA adduct formation, linked to colorectal and prostate cancers .

3-Benzyl-6-bromo-2-(2-furyl)-3H-imidazo[4,5-b]pyridine : Exhibits antimicrobial activity due to furan and bromine substituents .

2-Acetylimidazo[4,5-b]pyridine : Antituberculotic activity via hydrazone and thioamide functional groups .

Key Insights :

  • Imidazo derivatives are more extensively studied for carcinogenicity (e.g., PhIP) but show overlapping synthetic routes with thiazolo analogs .
  • Bromine and acetyl substituents enhance antimicrobial and antitubercular activities, respectively .

Comparison :

  • Thiazolo derivatives require harsher conditions for cyclization due to sulfur’s lower nucleophilicity compared to nitrogen in imidazo analogs.
  • Imidazo frameworks allow greater regioselectivity in alkylation (e.g., N3 vs. N4 positions) .

Pharmacological and Toxicological Profiles

  • Thiazolo Derivatives: Lower carcinogenic risk compared to imidazo analogs like PhIP. Demonstrated cytotoxicity against cancer cells (e.g., 5,7-dimethyl derivative with IC50: 18 µM) .
  • Imidazo Derivatives: Potent carcinogens (PhIP) but also bioactive scaffolds (e.g., COX-2 inhibition in 2,3-diaryl derivatives) .

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